molecular formula C10H9F3O B13140551 (2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol

(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol

Cat. No.: B13140551
M. Wt: 202.17 g/mol
InChI Key: INQSGMFXAGSIPB-UPHRSURJSA-N
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Description

(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism, followed by isomerization to yield the desired (2Z) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is effective for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenethyl bromide
  • Trifluoromethyl phenyl sulfone

Uniqueness

(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol is unique due to its specific structural configuration and the presence of both a trifluoromethyl group and a propen-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

(Z)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1-

InChI Key

INQSGMFXAGSIPB-UPHRSURJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\CO)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CCO)C(F)(F)F

Origin of Product

United States

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